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molecular formula C9H10N4O2S B8814800 3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 863609-19-2

3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No. B8814800
M. Wt: 238.27 g/mol
InChI Key: ZGKLRMQAQOWQMM-UHFFFAOYSA-N
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Patent
US07691892B2

Procedure details

KMnO4 (5 g, 32 mmol) was added to a solution of 3-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine (6.0 g, 29 mmol) in H2O (40 mL) and acetic acid (100 mL). After 1 h stirring at r.t. the reaction was basified with 4M NaOH. CHCl3 was added and the mixture was filtrated through celite. The layers were separated and the water phase was washed with CHCl3. The combined organic phase was dried and concentrated to give 3.67 g (53%) of the title compound. 1H NMR: 3.59 (s, 3H) 3.99 (s, 3H) 7.52 (m, 1H) 8.02 (dt, 1H) 8.83 (dd, 1H) 8.91 (m, 1H)
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[O-:1][Mn](=O)(=O)=O.[K+].[CH3:7][N:8]1[C:12]([S:13][CH3:14])=[N:11][N:10]=[C:9]1[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.[OH-:21].[Na+].C(Cl)(Cl)Cl>O.C(O)(=O)C>[CH3:7][N:8]1[C:12]([S:13]([CH3:14])(=[O:1])=[O:21])=[N:11][N:10]=[C:9]1[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
6 g
Type
reactant
Smiles
CN1C(=NN=C1SC)C=1C=NC=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 h stirring at r.t. the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtrated through celite
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the water phase was washed with CHCl3
CUSTOM
Type
CUSTOM
Details
The combined organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=NN=C1S(=O)(=O)C)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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